molecular formula C14H12OS B2980733 2-(Benzylsulfanyl)benzaldehyde CAS No. 24852-71-9

2-(Benzylsulfanyl)benzaldehyde

Cat. No. B2980733
CAS RN: 24852-71-9
M. Wt: 228.31
InChI Key: SWVKTJBDZNJLDT-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)benzaldehyde is a chemical compound with the molecular formula C14H12OS and a molecular weight of 228.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(Benzylsulfanyl)benzaldehyde consists of a benzene ring attached to a formyl group (aldehyde) and a benzylsulfanyl group . The exact structure can be found in various chemical databases .

Scientific Research Applications

Catalysis and Synthesis

2-(Benzylsulfanyl)benzaldehyde is closely related to benzaldehyde, an important chemical in various industries. Research shows that benzaldehyde and its derivatives are crucial in the development of catalysts and synthesis processes. For instance, Sharma et al. (2012) explored the oxidative properties of mesoporous Ti-SBA-15 treated with chlorosulfonic acid, enhancing the conversion of benzyl alcohol to benzaldehyde (Sharma, Soni, & Dalai, 2012). Similarly, Boga et al. (2014) reported a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation (Boga, Alhassan, & Hesk, 2014).

Industrial Applications

Benzaldehyde derivatives find extensive applications in industries such as food, cosmetics, and pharmaceuticals. Iraqui et al. (2020) described the use of NiFe2O4 nanoparticles as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating their industrial applicability (Iraqui, Kashyap, & Rashid, 2020). Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, highlighting its significant role in the flavor industry (Craig & Daugulis, 2013).

Photocatalytic Systems

The role of benzaldehyde derivatives in photocatalytic systems is also noteworthy. Marotta et al. (2011) investigated the selective oxidation of benzyl alcohol to benzaldehyde in water using a TiO2/Cu(II)/UV solar system, underscoring the environmental significance of these processes (Marotta et al., 2011).

Educational Applications

Furthermore, benzaldehyde derivatives are used in educational settings to demonstrate green chemistry principles. Verdía et al. (2017) described an undergraduate project involving the synthesis of 3-(methoxycarbonyl)coumarin, using benzaldehyde in a Knoevenagel condensation reaction (Verdía, Santamarta, & Tojo, 2017).

Environmental Impact

The environmental impact of benzaldehyde derivatives is also a subject of study. Sankar et al. (2014) explored the paradox of benzaldehyde oxidation, providing insights into its stability and reactivity, which are essential for environmental and industrial applications (Sankar et al., 2014).

properties

IUPAC Name

2-benzylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVKTJBDZNJLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)benzaldehyde

Citations

For This Compound
4
Citations
CG Hamaker, BP Oberts - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) 2-(Benzylsulfanyl)benzaldehyde azine Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo …
Number of citations: 1 scripts.iucr.org
ER Zaitseva, AI Sokolov, AA Mikhaylov… - Chemistry of …, 2022 - Springer
A methodology was developed for the synthesis of phenylspiro[imidazole-4,3'-thiochroman]ones by treatment of [2-(benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride…
Number of citations: 5 link.springer.com
CG Hamaker, O Maryashina… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) N-[2-(Benzylsulfanyl)benzylidene]-2-(methylsulfanyl)aniline Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 6 scripts.iucr.org
LA Crawford, H McNab - Collection of Czechoslovak Chemical …, 2009 - cccc.uochb.cas.cz
Condensation of Meldrum’s acid with the 3-sulfanylpropenal derivatives 7a and 7b gives the 3-sulfanylpropenylidene derivatives 2a and 2b, respectively. NMR and X-ray analysis of 2a …
Number of citations: 9 cccc.uochb.cas.cz

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